molecular formula C14H8FNO3 B1340403 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 98370-46-8

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No. B1340403
CAS RN: 98370-46-8
M. Wt: 257.22 g/mol
InChI Key: NWUASPKZTXJPOV-UHFFFAOYSA-N
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Description

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a chemical compound with the molecular formula C14H8FNO3 . It is a derivative of acridine, a class of compounds known for their biological activities .


Synthesis Analysis

The synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylic acids, which are precursors to the compound , can be achieved via the Jourdan-Ullmann Reaction of Anthranilic Acids and Methyl 2-Iodobenzoates .


Molecular Structure Analysis

The molecular structure of this compound includes a 9,10-dihydroacridine ring with a fluoro substituent at the 5-position and a carboxylic acid group at the 4-position . The InChI code for this compound is 1S/C14H8FNO3/c15-10-6-2-4-8-12 (10)16-11-7 (13 (8)17)3-1-5-9 (11)14 (18)19/h1-6H, (H,16,17) (H,18,19) .

Scientific Research Applications

Photomechanical Materials

Improved Solid-State Photomechanical Materials by Fluorine Substitution : Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) were synthesized and characterized, showing variations in their photomechanical properties. Among these, 4-fluoro-9-anthracene carboxylic acid (4F-9AC) exhibited rapid photomechanical recovery, potentially making it suitable for applications where quick response to light is desired. This research explores the photomechanical response of fluorinated derivatives, opening doors to new material applications in fields requiring controlled light-induced mechanical motions (Zhu et al., 2014).

Fluorescent Probes

Aromatization of 9,10-Dihydroacridine Derivatives : Research identified compound 2H, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, as a rapid-responding fluorescent probe for selectively detecting peroxynitrite (ONOO-) with significant selectivity and sensitivity. This discovery contributes to the development of more effective probes for detecting critical molecular and ionic species, with potential applications in various scientific and medical fields (Li et al., 2017).

Antimicrobial Research

Synthesis of Fluorinated Naphthyridine Derivatives : Novel fluorinated naphthyridine derivatives were synthesized and evaluated for antimycobacterial activities against various Mycobacterium strains. One particular derivative exhibited potent antimycobacterial activity, highlighting the significance of fluorinated compounds in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Fluorescence in Carbon Dots

Carbon Dots with High Fluorescence Quantum Yield : This study focused on the fluorescence origins of carbon dots (N,S-CDs), identifying organic fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) as the primary contributors to their high fluorescence. This insight can enhance the understanding and application of carbon dots in areas like bioimaging and nanotechnology (Shi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the known activities of other acridine derivatives . Additionally, its potential as a corrosion inhibitor could be explored .

properties

IUPAC Name

5-fluoro-9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-6-2-4-8-12(10)16-11-7(13(8)17)3-1-5-9(11)14(18)19/h1-6H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUASPKZTXJPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548764
Record name 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

CAS RN

98370-46-8
Record name 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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